1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene
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Overview
Description
1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group and a tridecafluorohexane sulfonyl group
Preparation Methods
The synthesis of 1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene involves multiple steps. The synthetic route typically starts with the preparation of the phenylsulfanyl intermediate, followed by the introduction of the tridecafluorohexane sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The tridecafluorohexane sulfonyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]benzene include:
1-Methyl-4-[1-(phenylsulfanyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]thiophene: This compound has a thiophene ring instead of a benzene ring, which can alter its chemical reactivity and biological activity.
Benzene, 1-methyl-4-(phenylsulfonyl)-: Lacks the tridecafluorohexane sulfonyl group, making it less lipophilic and potentially less effective in penetrating cell membranes.
The uniqueness of this compound lies in its combination of a phenylsulfanyl group and a tridecafluorohexane sulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89863-50-3 |
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Molecular Formula |
C21H15F13O2S2 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
1-methyl-4-[1-phenylsulfanyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethyl]benzene |
InChI |
InChI=1S/C21H15F13O2S2/c1-12-7-9-13(10-8-12)15(37-14-5-3-2-4-6-14)11-38(35,36)21(33,34)19(28,29)17(24,25)16(22,23)18(26,27)20(30,31)32/h2-10,15H,11H2,1H3 |
InChI Key |
MOCFHDAHFCVKOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)SC2=CC=CC=C2 |
Origin of Product |
United States |
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